4-Butoxybenzamide
Description
4-Butoxybenzamide (CAS: 73258-87-4) is a benzamide derivative with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.242 g/mol . Structurally, it consists of a benzamide core substituted with a butoxy group (–OCH₂CH₂CH₂CH₃) at the para position of the aromatic ring. Its physicochemical properties, such as moderate lipophilicity (logP ~2.5), make it suitable for drug discovery applications, particularly in modulating solubility and bioavailability .
Properties
IUPAC Name |
4-butoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVYXJOVJVWXQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401771 | |
| Record name | 4-butoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73258-87-4 | |
| Record name | 4-Butoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73258-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-butoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, 4-butoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 4-butoxybenzoic acid with ammonia or an amine under suitable conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
Reaction Type: Acidic or Basic Hydrolysis
Mechanism: The amide bond in 4-Butoxybenzamide undergoes hydrolysis to yield 4-butoxybenzoic acid and ammonia (or its conjugate base). This reaction is reversible and typically catalyzed by strong acids (e.g., H2SO4) or bases (e.g., NaOH).
Reagents and Conditions:
-
Acidic Conditions: H2SO4, 100°C–150°C.
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Basic Conditions: NaOH (aqueous), reflux.
Products:
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4-Butoxybenzoic acid
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Ammonia (acidic conditions) or ammonium hydroxide (basic conditions).
α-Arylation via Nickel/Photoredox Catalysis
Reaction Type: Cross-Coupling (Dual Nickel/Photoredox System)
Mechanism: The α-carbon of the amide undergoes arylation with aryl bromides in the presence of a nickel catalyst and a photoredox system. This reaction introduces aryl substituents at the α-position, enabling structural diversification.
Key Findings:
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Aryl bromides (e.g., bromobenzene) couple efficiently under optimized conditions .
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The reaction proceeds via a dual catalytic cycle, involving oxidative addition of the aryl bromide to nickel and single-electron transfer steps .
Reagents and Conditions:
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Nickel catalyst (e.g., Ni(COD)2), aryl bromide, photoredox catalyst (e.g., iridium complex), and base (e.g., Cs2CO3) .
Products:
Transamidation with Alkyl Amines
Reaction Type: Amide Exchange
Mechanism: Secondary amides like this compound undergo transamidation with alkyl amines (e.g., hexylamine) to form new amide derivatives. This reaction is driven by the nucleophilic attack of the amine on the carbonyl carbon.
Data from Transamidation Studies:
| Amide | Product | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| This compound | N-Hexyl-4-butoxybenzamide | 85 | 30 |
| N-[2-(Benzyloxy)ethyl]-4-butoxybenzamide | N-Alkyl derivatives | 93 | 30 |
Table adapted from experimental data in .
Reagents and Conditions:
Electrophilic Aromatic Substitution
Reaction Type: Nitration, Bromination, etc.
Mechanism: The butoxy group, an electron-donating substituent, activates the benzene ring for electrophilic substitution. Reactions occur predominantly at the ortho and para positions relative to the butoxy group.
Key Reactions:
Regioselectivity:
Reduction of the Amide Bond
Reaction Type: Amide Reduction
Mechanism: The amide group is reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4).
Products:
Reagents and Conditions:
Scientific Research Applications
Medicinal Applications
1. Anticancer Research
Recent studies have indicated that 4-butoxybenzamide exhibits potential anticancer properties. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that derivatives of benzamide could effectively target specific cancer pathways, suggesting that this compound might serve as a lead compound for further drug development aimed at cancer treatment .
2. Enzyme Inhibition
this compound has been investigated as an inhibitor of certain enzymes, including tyrosinase, which plays a crucial role in melanin production. In vitro studies revealed that modifications to the benzamide structure could enhance inhibitory activity against tyrosinase, making it a candidate for skin-whitening agents in cosmetics .
Biochemical Applications
1. Antioxidant Activity
The antioxidant properties of this compound have been explored in various biochemical assays. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .
2. Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes, thereby inhibiting their function. Such insights are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of this compound derivatives make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of butoxy groups enhances solubility and film-forming capabilities, which are essential for device fabrication .
2. Nanotechnology
In nanotechnology, this compound has been utilized as a building block for synthesizing nanomaterials with tailored properties. Its functionalization can lead to enhanced surface characteristics that are beneficial for applications in drug delivery systems and biosensors .
Case Studies
Mechanism of Action
The mechanism of action of 4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The butoxy group enhances lipophilicity compared to methoxy (–OCH₃) or hydroxy (–OH) substituents, making this compound more membrane-permeable than 4-hydroxybenzamide .
- Solubility : Polar substituents (e.g., –OH) increase water solubility but reduce compatibility with lipid bilayers. The butoxy group balances solubility in organic solvents (e.g., DMSO) and biological membranes .
- Thermal Stability : Melting points correlate with molecular symmetry and hydrogen-bonding capacity. 4-Hydroxybenzamide’s high m.p. (~210°C) reflects strong intermolecular H-bonding, absent in this compound .
Mechanistic Insights :
- The butoxy group’s extended alkyl chain may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibition .
- Methoxy and hydroxy groups participate in H-bonding with biological targets, critical for antimicrobial and antioxidant effects .
Spectroscopic Characterization
Comparative spectral data for structural elucidation:
Biological Activity
4-Butoxybenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, effects on different biological systems, and potential clinical applications.
Chemical Structure and Properties
This compound is an aromatic amide derivative characterized by a butoxy group attached to a benzene ring, which influences its solubility and interaction with biological targets. The molecular formula is , and its structure can be represented as follows:
Research indicates that this compound exhibits several biological activities, primarily through its interactions with specific enzymes and receptors. Notably:
- Tyrosinase Inhibition : Similar compounds have shown promise as tyrosinase inhibitors, which are valuable in cosmetic and medicinal applications for controlling pigmentation and preventing browning in food products. While specific data on this compound's inhibition potency is limited, related studies suggest potential efficacy in this area .
- Anticancer Activity : Preliminary studies have indicated that derivatives of benzamide can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the upregulation of pro-apoptotic factors like p53 .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
- Anticancer Evaluation : A study investigated the cytotoxic effects of various benzamide derivatives, including those similar to this compound, against MCF-7 breast cancer cells. The results demonstrated significant antiproliferative action with IC50 values ranging from 2.71 μM to 5.94 μM for structurally related compounds, suggesting that modifications in the benzamide structure can enhance biological activity .
- In Vivo Imaging : In research involving sigma receptor scintigraphy, a related compound demonstrated effective binding to sigma receptors overexpressed in breast cancer cells, indicating that derivatives like this compound could be explored for diagnostic imaging applications .
Q & A
Q. What are the recommended analytical techniques for confirming the structural integrity of 4-Butoxybenzamide?
To verify the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). NMR can confirm the presence of the butoxy group (δ ~1.0–1.5 ppm for -CH₂CH₂CH₂CH₃) and the benzamide backbone (aromatic protons at δ ~7.0–8.0 ppm). IR spectroscopy identifies key functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and ether C-O stretch (~1250 cm⁻¹). HRMS provides precise molecular ion data to validate the molecular formula .
Q. What is a standard laboratory-scale synthesis route for this compound?
A typical synthesis involves the reaction of 4-hydroxybenzamide with 1-bromobutane under nucleophilic substitution conditions. The process requires a polar aprotic solvent (e.g., dimethylformamide, DMF) and a base (e.g., potassium carbonate) to deprotonate the hydroxyl group, facilitating alkylation. The reaction is conducted at reflux (80–100°C) for 12–24 hours, followed by purification via column chromatography or recrystallization. Yield optimization may require adjusting stoichiometry or catalyst selection (e.g., phase-transfer catalysts) .
Q. How should researchers handle and store this compound to ensure stability?
Store this compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the amide bond. Avoid exposure to moisture, strong acids/bases, and oxidizers. Conduct stability studies using accelerated degradation conditions (e.g., elevated temperature, UV light) to assess shelf-life and degradation pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?
Advanced optimization includes:
- Solvent selection : Replace DMF with greener solvents (e.g., acetonitrile) to reduce environmental impact and ease purification.
- Catalysis : Test palladium or copper catalysts for enhanced alkylation efficiency.
- Process monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and identify intermediates.
- Workflow design : Implement flow chemistry to minimize side reactions and improve reproducibility .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel applications?
Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic or nucleophilic attack. Molecular docking simulations may explore its potential as a ligand in drug design, targeting enzymes like cyclooxygenase or kinases. Pair these with experimental validation via kinetic studies or X-ray crystallography .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?
Discrepancies may arise from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess purity. Cross-validate results with peer-reviewed databases (e.g., NIST Chemistry WebBook) and replicate synthesis/purification protocols to isolate confounding variables .
Q. What strategies mitigate challenges in characterizing this compound’s ecological impact due to limited toxicity data?
Perform in silico toxicity prediction using tools like ECOSAR or TEST to estimate acute/chronic effects. Complement with in vitro assays (e.g., Ames test for mutagenicity) and microtoxicity studies on aquatic organisms (e.g., Daphnia magna). Publish findings to address data gaps and inform regulatory frameworks .
Methodological Guidance Table
| Research Objective | Key Techniques | References |
|---|---|---|
| Structural confirmation | NMR, IR, HRMS | |
| Synthesis optimization | Flow chemistry, DFT | |
| Stability assessment | DSC, TGA | |
| Toxicity profiling | ECOSAR, Ames test |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
